molecular formula C6H5ClN4S B1610185 4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile CAS No. 54356-38-6

4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile

Cat. No.: B1610185
CAS No.: 54356-38-6
M. Wt: 200.65 g/mol
InChI Key: XHXJUBYFDZFFCS-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

The synthesis of 4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a magnetic nanocatalyst, followed by subsequent reactions to introduce the amino, chloro, and methylthio groups . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, sodium bicarbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in anticancer research, it acts as an ATP mimicking tyrosine kinase inhibitor, binding to the active site of EGFR and inhibiting its activity. This leads to the disruption of signaling pathways essential for cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds to 4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile include other pyrimidine derivatives such as:

  • 2-Amino-4-chloro-6-methylpyrimidine
  • 4-Amino-6-chloro-2-methylthiopyrimidine
  • 4-Chloro-2-(methylthio)pyrimidine

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications .

Properties

IUPAC Name

4-amino-2-chloro-6-methylsulfanylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4S/c1-12-5-3(2-8)4(9)10-6(7)11-5/h1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXJUBYFDZFFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=C1C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474082
Record name 4-Amino-2-chloro-6-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54356-38-6
Record name 4-Amino-2-chloro-6-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Process for the production of 4-amino-2-chloro-5-cyano-6-(methylthio)pyrimidine of the formula: ##STR9## comprising reacting malononitrile with carbon disulfide in the presence of a strong base to obtain a dianion of dicyanodithioacetic acid of the formula: ##STR10## and then is methylating the dianion of dicyanodithioacetic acid of formula II with a methylating agent to obtain a dicyanoketene dimethyl thioacetal of the formula: ##STR11## condensing the dicyanoketene dimethyl thioacetal of formula III with cyanamide in the presence of a base to obtain an anion of 2-cyano-3-cyanamino-3-methylthio-acrylonitirile of the formula: ##STR12## and then the anion of 2-cyano-3-cyanoamino-3-methylthio-acrylonitrile of formula IV is cyclized in the presence of hydrochloric acid to obtain the 4-amino-2-chloro-5-cyano-6-(methylthio)pyrimidine.
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2-cyano-3-cyanoamino-3-methylthio-acrylonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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